molecular formula C17H16ClN3O3 B2513435 ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 439097-52-6

ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2513435
CAS No.: 439097-52-6
M. Wt: 345.78
InChI Key: NBGGPEHUBYONTB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by:

  • A 1,3-dimethyl substitution on the pyrazole ring.
  • A 4-(4-chlorophenoxy) group at position 4 of the pyridine ring.
  • An ethyl carboxylate ester at position 3.

This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antiviral, antimalarial, and antiparasitic properties . Its synthesis likely involves nucleophilic substitution of a 4-chloro precursor with 4-chlorophenol, a strategy common in pyrazolo[3,4-b]pyridine chemistry .

Properties

IUPAC Name

ethyl 4-(4-chlorophenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-4-23-17(22)13-9-19-16-14(10(2)20-21(16)3)15(13)24-12-7-5-11(18)6-8-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGGPEHUBYONTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)Cl)C(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenol with ethyl 4-chloroacetoacetate in the presence of a base to form the intermediate ethyl 4-(4-chlorophenoxy)-3-oxobutanoate. This intermediate is then cyclized with 3,5-dimethylpyrazole under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with potentially enhanced properties.

Biology

Research has indicated that this compound may have significant biological activities , particularly in the following areas:

  • Antimicrobial Properties: Studies have shown that derivatives of pyrazolo[3,4-b]pyridines exhibit antimicrobial effects against various pathogens .
  • Anticancer Activity: The compound has been explored for its potential in cancer treatment due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Neuroprotective Effects: Similar compounds have been found to target neuroprotective pathways, suggesting that this compound may also exhibit such properties.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects in treating various diseases:

  • Anti-inflammatory Properties: The compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Potential Treatment for Neurodegenerative Diseases: Its neuroprotective properties suggest possible applications in treating conditions like Alzheimer's disease.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows it to be incorporated into formulations for various applications ranging from agrochemicals to advanced materials.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives:

  • Antitumor Activity Study:
    • A study published in the Egyptian Journal of Chemistry demonstrated that modifications of pyrazolo[3,4-b]pyridines led to compounds with enhanced antitumor activity against specific cancer cell lines .
  • Neuroprotective Mechanism:
    • Research investigating the neuroprotective mechanisms of similar compounds indicated their ability to modulate oxidative stress and apoptosis pathways in neuronal cells, suggesting potential applications in neurodegenerative disease therapies.
  • Antimicrobial Efficacy:
    • A review article summarized various pyrazole derivatives' antimicrobial activities, indicating that this compound could be a candidate for further exploration in antimicrobial drug development .

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Position 5: Carboxylate (CO₂Et) derivatives generally show higher antimalarial activity than cyano (CN) analogs .
  • Position 1/3 : Methyl groups (vs. phenyl in other compounds) could reduce steric hindrance, improving target binding .

Research Findings and Implications

Antiviral Potential

  • Pyrazolo[3,4-b]pyridines with amino or phenoxy groups at position 4 inhibit HSV-1 by interfering with viral replication . The target compound’s 4-chlorophenoxy group may enhance lipid solubility, promoting cell membrane penetration .

Antimalarial Activity

  • The target compound’s methyl groups could mitigate toxicity issues associated with phenyl substituents .

Structural Advantages

  • The 1,3-dimethyl substitution in the target compound may confer metabolic stability over phenyl-substituted analogs, which are prone to oxidative degradation .

Biological Activity

Ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Overview of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are recognized for their medicinal properties and have been explored as potential therapeutic agents against various diseases. These compounds exhibit a range of biological activities including anti-inflammatory, antitumor, and antimicrobial effects. The specific compound in focus, this compound, has shown promise in several studies.

Synthesis and Structural Modifications

The synthesis of this compound involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. This synthetic pathway allows for various structural modifications that can enhance biological activity. For instance, derivatives with different substituents at the C(5) position have been synthesized and evaluated for their biological efficacy .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines possess significant antimicrobial properties. In particular, compounds similar to this compound have been tested against Mycobacterium tuberculosis. The results indicated promising antituberculotic activity with certain derivatives showing IC50 values in the low micromolar range .

Antitumor Activity

The compound has also been evaluated for its potential as an antitumor agent. A related pyrazolo[3,4-b]pyridine derivative was found to inhibit fibroblast growth factor receptors (FGFRs), which are crucial targets in cancer therapy. In vivo studies demonstrated significant tumor reduction in xenograft models .

Antidiabetic Activity

In addition to its antimicrobial and antitumor effects, this compound has shown potential as an antidiabetic agent. In vitro assays indicated that certain derivatives exhibit strong inhibition against α-amylase enzyme activity with IC50 values significantly lower than that of the reference drug acarbose .

The mechanisms underlying the biological activities of pyrazolo[3,4-b]pyridines often involve interaction with specific enzymes or receptors:

  • Antimicrobial Mechanism : The compounds may inhibit key enzymes involved in bacterial metabolism or disrupt cellular processes essential for bacterial survival.
  • Antitumor Mechanism : By targeting FGFRs or other kinases involved in cell proliferation and survival pathways, these compounds can induce apoptosis in cancer cells.
  • Antidiabetic Mechanism : The inhibition of α-amylase prevents the breakdown of carbohydrates into glucose, thereby managing blood sugar levels effectively.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of pyrazolo[3,4-b]pyridine derivatives:

StudyCompound TestedBiological ActivityIC50 Value
Ethyl 4-(4-chlorophenoxy)-...AntitubercularLow µM
Related FGFR inhibitorAntitumorSignificant reduction in tumor size
Various derivativesAntidiabetic9.6 µM (hydrazide)

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?

The compound is typically synthesized via multi-step procedures involving condensation reactions, cyclization, and functional group modifications. For example, pyrazole-fused heterocycles are often constructed using pyrazole-4-carbaldehydes as building blocks, followed by esterification or nucleophilic substitution to introduce substituents like the 4-chlorophenoxy group. Key steps may include refluxing intermediates with hydrazine hydrate or iodine to form fused pyrazolo-pyridine systems . Characterization relies on IR, NMR, and mass spectrometry to confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

Infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyl stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography, though less common for intermediates, provides definitive bond-length and angle data for crystalline derivatives .

Q. How is the compound’s preliminary biological activity assessed in academic research?

Initial screening often involves in vitro assays targeting enzymes (e.g., kinases) or receptors linked to diseases like cancer or inflammation. For pyrazolo-pyridine derivatives, common assays include kinase inhibition studies (e.g., EGFR or BRAF kinases) using fluorescence polarization or radiometric methods. Cytotoxicity is evaluated via MTT or SRB assays against cancer cell lines .

Advanced Research Questions

Q. How can computational chemistry optimize synthetic routes or predict reactivity?

Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify energetically favorable intermediates and transition states. For example, ICReDD’s reaction path search methods combine quantum calculations with experimental data to narrow optimal conditions (e.g., solvent, catalyst) for pyrazole cyclization or ester hydrolysis . Molecular docking further predicts binding affinities to biological targets, guiding structural modifications .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies may arise from substituent electronic effects or conformational flexibility. For instance, replacing the 4-fluorophenyl group with 4-chlorophenoxy alters steric bulk and electron-withdrawing properties, impacting kinase selectivity. Systematic SAR studies using analogs with controlled substitutions (e.g., methoxy vs. chloro) clarify structure-activity trends .

Q. How does X-ray crystallography inform conformational stability and intermolecular interactions?

Crystallographic data reveal bond lengths (e.g., C–O ester bonds ≈1.34 Å) and angles consistent with planar pyrazole rings, stabilizing π-π stacking in solid-state structures. Hydrogen-bonding networks between the ester carbonyl and solvent molecules (e.g., ethanol solvates) further explain solubility differences .

Q. What advanced purification techniques are recommended for isolating high-purity samples?

Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) resolves closely related impurities. For chiral analogs, chiral stationary phases (CSPs) or recrystallization in ethanol/water mixtures enhance enantiomeric purity .

Methodological Considerations

Q. How are reaction conditions optimized for scale-up without compromising yield?

Design of Experiments (DoE) methodologies screen variables (temperature, catalyst loading) to identify critical parameters. For example, microwave-assisted synthesis reduces reaction times for pyrazole cyclization from hours to minutes, improving scalability .

Q. What analytical workflows validate synthetic intermediates in multi-step syntheses?

LC-MS with in-line UV/Vis and charged aerosol detection (CAD) monitors reaction progress. For unstable intermediates, low-temperature NMR (e.g., –40°C in CDCl₃) prevents decomposition during analysis .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

Phosphate-buffered saline (PBS, pH 7.4) mimics physiological conditions but may hydrolyze ester groups over time. Stability studies using UPLC-MS quantify degradation products, guiding formulation adjustments (e.g., lyophilization or prodrug strategies) .

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